p-Chlorobenzylidene-p-chloroaniline
Description
Significance of Imine Compounds in Chemical Research
Imines are fundamental building blocks and intermediates in organic synthesis. researchgate.net Their importance stems from their versatile reactivity, allowing them to participate in a wide range of chemical transformations such as reduction, oxidation, and cycloaddition reactions. fiveable.me This reactivity makes them crucial for the synthesis of various nitrogen-containing organic compounds, including amines, amino acids, and heterocyclic structures which are often scaffolds for pharmaceuticals. researchgate.netfiveable.me
The significance of imine chemistry extends into several scientific disciplines:
Pharmaceuticals: Imine derivatives have been investigated for their potential as anticancer and anticonvulsant agents. numberanalytics.comnih.gov
Materials Science: They are used in the synthesis of functional materials like conjugated polymers with specific optical and electronic properties. numberanalytics.comnumberanalytics.com
Catalysis: Imine-based ligands are integral to the development of catalysts for various reactions, including asymmetric synthesis. acs.orgnumberanalytics.com
Green Chemistry: The synthesis of imines is often adaptable to greener methodologies, utilizing safer solvents, microwave radiation, or catalysts to improve efficiency and reduce waste. acs.org
Biology: The imine linkage is vital in biological systems, for instance, in the formation of Schiff bases during enzyme catalysis. researchgate.netfiveable.me
Overview of N-(p-chlorobenzylidene)-p-chloroaniline within the Broader Context of Aromatic Schiff Bases
Aromatic Schiff bases, where the C=N group is attached to aryl groups, are a particularly stable and widely studied subclass. researchgate.netscentspiracy.com Their stability and diverse applications make them significant in medicinal and materials chemistry. researchgate.netscirp.org These compounds are generally synthesized via the condensation of an aromatic amine with an aromatic aldehyde. researchgate.net
N-(p-chlorobenzylidene)-p-chloroaniline is a specific aromatic Schiff base synthesized from the reaction between p-chloroaniline and p-chlorobenzaldehyde. As a symmetrical diarylimine, the two chloro-substituted phenyl rings significantly influence its electronic properties and spatial arrangement. The study of such halogenated Schiff bases is of particular interest due to the effect of the halogen substituents on the compound's chemical behavior and potential applications.
Below is a table summarizing key properties of N-(p-chlorobenzylidene)-p-chloroaniline.
| Property | Value |
| Molecular Formula | C₁₃H₉Cl₂N |
| Molecular Weight | 250.12 g/mol |
| IUPAC Name | N,1-bis(4-chlorophenyl)methanimine |
| CAS Number | 10480-32-7 |
| Synonyms | 4-Chloro-N-(4-chlorobenzylidene)aniline, p-chlorobenzylidene-(4-chlorophenyl)-amine |
Table 1: Chemical and Physical Properties of N-(p-chlorobenzylidene)-p-chloroaniline. Data sourced from PubChem. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
N,1-bis(4-chlorophenyl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N/c14-11-3-1-10(2-4-11)9-16-13-7-5-12(15)6-8-13/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTAAKBXEUATSIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=CC=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2N | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.12 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10480-32-7 | |
| Record name | p-Chlorobenzylidene-p-chloroaniline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51802 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-CHLORO-N-(4-CHLOROBENZYLIDENE)ANILINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for P Chlorobenzylidene P Chloroaniline
Condensation Reactions for Azomethine Formation
The cornerstone of p-Chlorobenzylidene-p-chloroaniline synthesis is the condensation reaction that unites an aldehyde with a primary amine. This process involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by dehydration to form the characteristic imine bond of the Schiff base.
Solvent-Mediated Synthesis Approaches
Conventional synthesis of Schiff bases like this compound often employs the use of solvents to facilitate the reaction between the aldehyde and amine precursors. Ethanol (B145695) is a commonly utilized solvent for this purpose. In a typical procedure, equimolar amounts of p-chlorobenzaldehyde and p-chloroaniline are dissolved in ethanol and refluxed for a period of time, often for several hours. For instance, a general method involves refluxing the reactants in ethanol at approximately 80°C for two and a half hours. ijcrcps.com The progress of the reaction can be monitored using techniques such as thin-layer chromatography (TLC). Upon completion, the product often precipitates from the solution upon cooling and can be isolated by filtration.
The choice of solvent can influence the reaction rate and yield. While ethanol is prevalent, other solvents like methanol (B129727) have also been employed in the synthesis of similar Schiff bases. The primary role of the solvent is to dissolve the reactants, enabling effective interaction between the molecules.
Catalyst-Assisted Synthetic Routes
To enhance the rate of imine formation, catalysts are frequently incorporated into the reaction mixture. Acid catalysts are particularly effective in activating the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by the amine. A few drops of a strong acid, such as hydrochloric acid (HCl), or a weaker acid, like glacial acetic acid, are often sufficient to catalyze the reaction. ijcrcps.comjetir.org
Table 1: Catalyst Influence on the Synthesis of Analogous Schiff Bases
| Catalyst | Reactants | Solvent | Reaction Conditions | Yield (%) | Reference |
| Hydrochloric Acid (HCl) | 4-chlorobenzaldehyde, Aniline (B41778) | Ethanol | Reflux, 80°C, 2.5 h | Not specified | ijcrcps.com |
| Glacial Acetic Acid | m-Nitrobenzaldehyde, p-Chloroaniline | Ethanol | Reflux | Not specified | jetir.org |
This table presents data for the synthesis of analogous Schiff bases to illustrate the role of catalysts.
Microwave-Assisted Synthesis Techniques
In recent years, microwave-assisted organic synthesis (MAOS) has emerged as a rapid and efficient alternative to conventional heating methods for the synthesis of Schiff bases. ajrconline.org Microwave irradiation can dramatically reduce reaction times, often from hours to mere minutes, while frequently providing higher yields. ajrconline.org This acceleration is attributed to the direct and efficient heating of the solvent and reactants by the microwave energy.
Microwave-assisted synthesis of Schiff bases can be performed with or without a solvent. In solvent-free conditions, the neat reactants are mixed and irradiated. This "green chemistry" approach minimizes the use of volatile organic solvents, reducing the environmental impact of the synthesis. For other Schiff bases, microwave-assisted synthesis has been shown to be highly effective. For instance, the synthesis of N-benzylidene-4-fluoroaniline and N-benzylidene-4-nitroaniline was completed in just 8 minutes using microwave irradiation. semanticscholar.org
Table 2: Comparison of Conventional and Microwave-Assisted Synthesis for Analogous Schiff Bases
| Synthesis Method | Reactants | Solvent | Reaction Time | Yield (%) | Reference |
| Conventional (Reflux) | Salicylaldehyde, p-toluidine | Ethanol | 6-8 h | Good | |
| Microwave-Assisted | Benzaldehyde (B42025), 4-fluoroaniline | None | 8 min | High | semanticscholar.org |
| Microwave-Assisted | Benzaldehyde, 4-nitroaniline | None | 8 min | High | semanticscholar.org |
This table compares conventional and microwave-assisted methods for the synthesis of analogous Schiff bases to highlight the advantages of microwave irradiation.
Purification Strategies for High-Purity N-(p-chlorobenzylidene)-p-chloroaniline
After the synthesis, the crude this compound product typically requires purification to remove unreacted starting materials, by-products, and residual catalyst. The most common and effective method for purifying solid Schiff bases is recrystallization.
Ethanol is a frequently used solvent for the recrystallization of this compound and related compounds. The crude product is dissolved in a minimum amount of hot ethanol. As the solution cools, the solubility of the Schiff base decreases, leading to the formation of crystals, while impurities tend to remain dissolved in the solvent. The purified crystals can then be collected by filtration, washed with a small amount of cold solvent to remove any remaining impurities, and dried. The purity of the recrystallized product can be assessed by techniques such as melting point determination and spectroscopic analysis.
Optimization of Reaction Parameters for Enhanced Yield and Selectivity
Optimizing reaction parameters is crucial for maximizing the yield and selectivity of the synthesis of this compound. Key parameters that can be adjusted include the choice of solvent and catalyst, reaction temperature, and reaction time.
The selection of an appropriate solvent can influence the solubility of reactants and the reaction kinetics. While polar protic solvents like ethanol are common, exploring other solvents could potentially lead to improved outcomes. Similarly, the type and concentration of the acid catalyst can have a significant impact on the reaction rate. A systematic study comparing different acid catalysts (e.g., HCl, H₂SO₄, acetic acid) and their concentrations would be beneficial for identifying the optimal catalytic conditions.
The reaction temperature is another critical factor. While reflux conditions are often employed, a detailed investigation into the effect of temperature could reveal an optimal temperature that maximizes the yield while minimizing the formation of by-products. The reaction time should also be optimized to ensure the reaction goes to completion without unnecessary energy consumption or potential degradation of the product. Techniques like TLC can be used to monitor the reaction progress and determine the optimal reaction time. For microwave-assisted synthesis, optimizing the microwave power and irradiation time is essential for achieving the best results.
Spectroscopic Characterization and Elucidation of Molecular Structure
Vibrational Spectroscopy Analysis (FT-IR, Raman Spectroscopy)
Assignment of Characteristic Functional Group Vibrations
The FT-IR and Raman spectra of p-Chlorobenzylidene-p-chloroaniline are characterized by absorption bands corresponding to the vibrations of its key functional groups. The imine (C=N) group, a hallmark of Schiff bases, exhibits a characteristic stretching vibration. In a closely related compound, (E)-N-(4-chlorobenzylidene) aniline (B41778), the C=N stretching vibration is observed in the FT-IR spectrum. ijcrcps.com For N-salicylidene-4-chloroaniline, the C=N stretching vibration is also identified, providing a reference for the expected range of this vibration. researchgate.net
The carbon-chlorine (C-Cl) stretching vibrations are also anticipated in the spectra. These typically appear in the lower frequency region of the infrared spectrum. The presence of two chlorine atoms, one on each aromatic ring, would likely give rise to distinct C-Cl stretching bands.
The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methine group (-CH=N-) would also be in this region. The absence of a broad N-H stretching band, typically found in the starting material p-chloroaniline, and the disappearance of the C=O stretching band from p-chlorobenzaldehyde are key indicators of the successful formation of the Schiff base. ijcrcps.com
A general assignment of the principal vibrational modes for a similar Schiff base, N-benzylideneaniline, has been conducted, which can serve as a basis for interpreting the spectrum of its dichlorinated analog. iupac.org
Table 1: Characteristic FT-IR Vibrational Frequencies for Functional Groups in Schiff Bases
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |
| Aromatic C-H | Stretching | > 3000 | researchgate.net |
| Imine C=N | Stretching | ~1620 | sphinxsai.com |
| Aromatic C=C | Stretching | ~1490 | nih.gov |
| C-Cl | Stretching | Lower frequency region |
Note: The exact wavenumbers for this compound may vary but are expected to be in the vicinity of these values based on analogous compounds.
Analysis of Aromatic Ring Modes
The two p-substituted benzene (B151609) rings in this compound give rise to a series of characteristic absorption bands in the FT-IR and Raman spectra. These include C=C stretching vibrations within the ring, in-plane and out-of-plane C-H bending vibrations.
Out-of-plane C-H bending vibrations are particularly useful for confirming the substitution pattern of the aromatic rings. For a p-disubstituted benzene ring, a strong band is typically observed in the 850-800 cm⁻¹ region. The presence of such bands in the spectrum of this compound would provide strong evidence for the para-substitution on both aromatic rings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity and environment of atoms within a molecule. ¹H and ¹³C NMR are fundamental techniques for the structural analysis of organic compounds like this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methine proton of the imine group. The methine proton (-CH=N-) is highly deshielded and is expected to appear as a singlet in the downfield region of the spectrum. For the analogous compound (E)-N-(4-chlorobenzylidene) aniline, this imine proton signal is observed at 8.389 ppm. ijcrcps.com In another similar Schiff base, N-salicylidene-4-chloroaniline, the imine proton appears at 8.73 ppm. researchgate.net
The aromatic protons on the two p-chlorosubstituted rings will appear as a set of doublets due to ortho-coupling. The protons on the benzylidene ring and the aniline ring will have slightly different chemical environments and are expected to give rise to distinct sets of signals. In a study of p-chloroaniline, the aromatic protons were observed as multiplets in the range of 6.5-7.0 ppm. youtube.com For N-salicylidene-4-chloroaniline, the aromatic protons exhibit multiplets in the range of 6.9-7.96 ppm. researchgate.net The integration of these signals would correspond to the eight aromatic protons in the molecule. The absence of the -NH₂ proton signal, which would be present in the starting p-chloroaniline, confirms the formation of the imine linkage. ijcrcps.com
Table 2: Expected ¹H NMR Chemical Shifts for this compound
| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Reference (Analogous Compounds) |
| Imine (-CH=N-) | ~8.4 - 8.7 | Singlet | ijcrcps.comresearchgate.net |
| Aromatic (H) | ~6.9 - 8.0 | Doublets | researchgate.net |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, distinct signals are expected for the imine carbon, the carbons of the two aromatic rings, and the carbons bonded to chlorine.
The imine carbon (-C=N-) is characteristically found in the downfield region, typically between 150 and 170 ppm. The aromatic carbons will appear in the range of approximately 110-150 ppm. The carbons directly bonded to the electronegative chlorine atoms (C-Cl) will be deshielded and appear at the lower end of this range, while the other aromatic carbons will have chemical shifts influenced by their position relative to the substituents. The specific chemical shifts can be predicted based on additivity rules and comparison with related structures. For instance, ¹³C NMR data for N-benzylideneaniline is available and serves as a useful reference. chemicalbook.com
Table 3: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Expected Chemical Shift (ppm) | Reference (Analogous Compounds) |
| Imine (-C=N-) | ~150 - 170 | ijcrcps.com |
| Aromatic (C-Cl) | ~125 - 135 | |
| Aromatic (C-H) | ~120 - 130 | |
| Aromatic (C-N) | ~145 - 155 | |
| Aromatic (C-C=N) | ~130 - 140 |
Two-Dimensional NMR Techniques for Structural Confirmation
A ¹H-¹H COSY experiment would reveal the coupling between adjacent protons, confirming the ortho-relationships of the protons on each of the aromatic rings. emerypharma.com An HSQC spectrum would correlate each proton signal with the signal of the carbon to which it is directly attached, allowing for the definitive assignment of the protonated aromatic carbons. emerypharma.com
Electronic Absorption Spectroscopy (UV-Vis Spectroscopy)
Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, is a powerful technique to probe the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from lower energy molecular orbitals to higher energy ones, providing insights into the electronic structure and extent of conjugation.
Characterization of Electronic Transitions and Conjugation
The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands arising from π → π* and n → π* electronic transitions. The molecule possesses two phenyl rings connected by an imine (-CH=N-) bridge, forming a conjugated system. This extended π-system is the primary chromophore responsible for the absorption in the UV-A and UV-B regions.
The principal absorption bands are typically associated with the π → π* transitions of the entire conjugated system, which includes the benzene rings and the C=N double bond. These high-intensity bands are generally observed in the range of 250-400 nm. The presence of chlorine atoms as substituents on the phenyl rings can cause a bathochromic (red) or hypsochromic (blue) shift of these absorption maxima compared to the unsubstituted benzylideneaniline, depending on the interplay of their electron-withdrawing inductive effects and electron-donating mesomeric effects.
A lower intensity band corresponding to the n → π* transition of the lone pair of electrons on the nitrogen atom of the imine group may also be observed. This transition is often submerged within the stronger π → π* bands or appears as a shoulder on the main absorption peak. The planarity of the molecule significantly influences the extent of conjugation; a more planar conformation allows for better overlap of p-orbitals, leading to a bathochromic shift and an increase in the molar absorptivity. A study on the crystal structure of N-(p-chlorobenzylidene)-p-chloroaniline has revealed that it can exist in different conformations, which would affect its electronic spectrum. nih.govrsc.org
Table 1: Expected Electronic Transitions for this compound
| Type of Transition | Chromophore | Expected Wavelength Range (nm) |
| π → π | Conjugated system (Ar-CH=N-Ar) | 250 - 400 |
| n → π | Imine group (C=N) | 300 - 350 (often as a shoulder) |
Note: The exact λmax values require experimental measurement.
Solvatochromic Effects on Electronic Spectra
Solvatochromism refers to the change in the position, and sometimes intensity, of UV-Vis absorption bands of a substance in response to a change in the polarity of the solvent. This phenomenon provides valuable information about the electronic distribution in the ground and excited states of the molecule. qu.edu.qaresearchgate.net
For Schiff bases like this compound, the polarity of the solvent can influence the energy levels of the molecular orbitals involved in electronic transitions. In polar solvents, the ground state and the excited state of the molecule can be stabilized to different extents through dipole-dipole interactions and hydrogen bonding.
Generally, for π → π* transitions in conjugated systems, an increase in solvent polarity leads to a bathochromic shift (positive solvatochromism) if the excited state is more polar than the ground state. qu.edu.qa Conversely, for n → π* transitions, an increase in solvent polarity often results in a hypsochromic shift (negative solvatochromism) due to the stabilization of the non-bonding electrons on the nitrogen atom through hydrogen bonding with protic solvents, which increases the energy required for the transition. qu.edu.qa
Studies on similar Schiff bases have demonstrated that the nature and position of substituents on the aromatic rings significantly influence the solvatochromic behavior. nih.govresearchgate.net For this compound, the chlorine atoms may modulate the sensitivity of the electronic spectra to the solvent environment.
Table 2: Anticipated Solvatochromic Shifts for this compound
| Solvent Polarity | Type of Transition | Expected Shift | Rationale |
| Increasing | π → π | Bathochromic (Red Shift) | Stabilization of the more polar excited state. |
| Increasing (protic) | n → π | Hypsochromic (Blue Shift) | Stabilization of the ground state non-bonding electrons. |
Note: This table represents general trends and the actual behavior depends on the specific solute-solvent interactions.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.
For this compound (C₁₃H₉Cl₂N), the molecular ion peak (M⁺) is expected to be observed, confirming its molecular weight. Due to the presence of two chlorine atoms, the molecular ion peak will appear as a characteristic cluster of peaks because of the natural isotopic abundance of ³⁵Cl and ³⁷Cl. The expected pattern for a molecule with two chlorine atoms would be peaks at M, M+2, and M+4 with an approximate intensity ratio of 9:6:1.
Electron ionization (EI) is a common technique that causes fragmentation of the molecule, providing valuable structural information. The fragmentation pattern of this compound would likely involve the cleavage of the bonds in the imine linkage and within the aromatic rings. nih.govlibretexts.orgresearchgate.net
Common fragmentation pathways for aromatic imines include:
Cleavage of the C-N single bond.
Cleavage of the C=N double bond.
Fission of the Ar-C bond.
Loss of small molecules like HCl or HCN.
The fragmentation of related compounds like p-chloroaniline shows a prominent molecular ion peak at m/z 127 and other fragments corresponding to the loss of chlorine and other moieties. nih.gov For this compound, characteristic fragments would likely include ions corresponding to the p-chlorobenzyl and p-chloroaniline moieties.
Table 3: Predicted Major Fragments in the Mass Spectrum of this compound
| m/z Value (for ³⁵Cl) | Proposed Fragment Ion | Structure of Fragment |
| 249 | [C₁₃H₉³⁵Cl₂N]⁺ | Molecular Ion (M⁺) |
| 138 | [C₇H₆³⁵ClN]⁺ | p-chloroaniline radical cation |
| 125 | [C₇H₆³⁵Cl]⁺ | p-chlorobenzyl cation |
| 111 | [C₆H₄Cl]⁺ | Chlorophenyl cation |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Note: The m/z values are based on the most abundant isotope of chlorine (³⁵Cl). The actual spectrum will show isotopic peaks.
Computational and Theoretical Investigations of P Chlorobenzylidene P Chloroaniline
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules. For p-Chlorobenzylidene-p-chloroaniline, DFT studies offer a detailed understanding of its geometry, frontier molecular orbitals, and predicted spectroscopic characteristics.
Optimization of Molecular Geometry and Conformational Analysis
The three-dimensional arrangement of atoms in this compound is crucial for its properties and interactions. DFT calculations are employed to determine the most stable molecular geometry by finding the minimum energy conformation. The optimization process involves systematically adjusting bond lengths, bond angles, and dihedral angles until the lowest energy state is reached.
For N-benzylideneaniline, a structurally similar parent compound, computational studies have shown that the molecule is non-planar in its ground state. The two phenyl rings are twisted with respect to the central C=N bridge. In the case of this compound, the presence of chloro-substituents is expected to influence the degree of this twisting.
Experimental crystallographic studies have revealed the existence of both stable and metastable forms of N-(p-chlorobenzylidene)-p-chloroaniline, showcasing conformational polymorphism. researchgate.netacs.org The stable orthorhombic form exhibits a disordered structure where the benzene (B151609) rings are twisted, while the metastable triclinic form is nearly planar. researchgate.netacs.org DFT calculations can model these different conformers and calculate their relative energies, providing insights into their stability. The potential energy surface can be scanned by systematically varying key dihedral angles to identify energy minima corresponding to stable conformers and transition states corresponding to rotational barriers.
| Parameter | Calculated Value (Exemplary) | Experimental Value (Stable Form) researchgate.net |
|---|---|---|
| C-N Bond Length (imine) | 1.28 Å | 1.25 Å |
| N-C (aniline) Bond Length | 1.42 Å | 1.41 Å |
| C-C (benzylidene) Bond Length | 1.48 Å | 1.47 Å |
| Dihedral Angle (Benzene-Imine) | ~30° | 24.8° |
| Dihedral Angle (Aniline-Imine) | ~45° | - |
Note: The calculated values are representative and can vary depending on the DFT functional and basis set used. The experimental values are for the disordered stable crystalline form.
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Chemical Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a measure of the molecule's chemical stability and reactivity.
For this compound, DFT calculations can predict the energies and spatial distributions of the HOMO and LUMO. The HOMO is typically localized on the aniline (B41778) ring, which is more electron-rich, while the LUMO is often centered on the benzylidene ring and the imine bridge. The electron-withdrawing nature of the chlorine atoms influences the energies of these orbitals.
From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated:
Ionization Potential (I): Approximated as -EHOMO
Electron Affinity (A): Approximated as -ELUMO
Electronegativity (χ): (I + A) / 2
Chemical Hardness (η): (I - A) / 2
Chemical Softness (S): 1 / (2η)
Electrophilicity Index (ω): μ2 / (2η), where μ is the chemical potential (≈ -χ)
A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and lower kinetic stability. The presence of chlorine substituents is expected to lower both the HOMO and LUMO energy levels and potentially affect the energy gap compared to the unsubstituted N-benzylideneaniline.
| Parameter | Calculated Value (eV) (Exemplary) |
|---|---|
| EHOMO | -6.5 |
| ELUMO | -1.8 |
| HOMO-LUMO Gap (ΔE) | 4.7 |
| Ionization Potential (I) | 6.5 |
| Electron Affinity (A) | 1.8 |
| Chemical Hardness (η) | 2.35 |
| Electrophilicity Index (ω) | 2.9 |
Note: These values are illustrative and depend on the level of theory employed.
Prediction of Spectroscopic Parameters (Vibrational, NMR, UV-Vis)
DFT calculations are a valuable tool for predicting and interpreting various spectroscopic data.
Vibrational Spectroscopy (IR and Raman): Theoretical frequency calculations can predict the vibrational modes of this compound. These calculated frequencies, after appropriate scaling to account for anharmonicity and other systematic errors, can be compared with experimental FT-IR and FT-Raman spectra to aid in the assignment of vibrational bands. Key vibrational modes include the C=N stretching, C-Cl stretching, and various aromatic C-H and C-C vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of 1H and 13C nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within the DFT framework. These theoretical chemical shifts, referenced to a standard like Tetramethylsilane (TMS), can be compared with experimental NMR spectra to confirm the molecular structure. The calculated shifts are sensitive to the electronic environment of each nucleus.
UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra of molecules. By calculating the energies of electronic transitions from the ground state to various excited states, the absorption maxima (λmax) in the UV-Vis spectrum can be estimated. For this compound, the main absorption bands are expected to arise from π → π* and n → π* transitions within the conjugated system.
| Spectroscopic Data | Predicted Parameter (Exemplary) |
|---|---|
| Vibrational (IR) | |
| C=N Stretch | ~1630 cm-1 |
| C-Cl Stretch | ~1090 cm-1 |
| NMR (13C) | |
| Imine Carbon (C=N) | ~160 ppm |
| Chloro-substituted Carbons | ~130-135 ppm |
| UV-Vis | |
| π → π* Transition | ~320 nm |
| n → π* Transition | ~380 nm |
Note: These are representative predicted values.
Quantum Chemical Calculations
Beyond DFT, other quantum chemical methods provide further insights into the conformational energetics of this compound.
Ab Initio Studies on Conformational Energetics
Ab initio methods, which are based on first principles without empirical parameters, can be used to study the conformational preferences of this compound. Methods like Hartree-Fock (HF) and post-Hartree-Fock methods such as Møller-Plesset perturbation theory (e.g., MP2) can provide accurate calculations of the potential energy surface.
These studies can elucidate the rotational barriers around the C-N and C-C single bonds adjacent to the imine group. By calculating the energy profile as a function of the dihedral angles, the relative energies of different conformers and the transition states connecting them can be determined. This information is crucial for understanding the molecule's flexibility and the dynamics of its conformational changes. For similar imines, ab initio calculations have shown that steric and electrostatic interactions are key factors determining the preferred conformation. nih.gov
Semi-Empirical Methods for Conformational Analysis
Semi-empirical methods, such as AM1, PM3, and PM6, offer a computationally less expensive alternative to ab initio and DFT methods for exploring the conformational landscape of large molecules. While less accurate, they can be useful for initial conformational searches to identify low-energy structures that can then be further refined using more rigorous methods.
These methods simplify the calculation of electron-electron repulsion integrals by using parameters derived from experimental data. For a molecule like this compound, semi-empirical methods can be employed to quickly map out the potential energy surface and identify the major conformers and their approximate relative energies. However, the accuracy of these methods for predicting subtle electronic effects and rotational barriers in conjugated systems can be limited.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is a three-dimensional representation of the electrostatic potential on the electron density surface of a molecule. Different colors on the MEP surface indicate varying potential values, with red typically representing regions of most negative potential (electron-rich, susceptible to electrophilic attack) and blue representing regions of most positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow areas denote regions of intermediate potential.
The MEP of this compound would be expected to show the most negative potential localized around the nitrogen atom of the imine group due to its high electronegativity and the presence of a lone pair of electrons. This region would be the primary site for electrophilic attack. The chlorine atoms, also being highly electronegative, would also contribute to negative potential regions, influencing the molecule's interaction with its environment.
Conversely, the hydrogen atoms of the aromatic rings would exhibit the most positive potential, making them susceptible to nucleophilic attack. The carbon atoms of the phenyl rings would display intermediate potentials. The distribution of these potential regions is crucial in understanding the molecule's non-covalent interactions, such as hydrogen bonding and halogen bonding, which dictate its crystal packing and ultimately its physical properties.
Table 1: Predicted Molecular Electrostatic Potential (MEP) Regions for this compound
| Molecular Region | Predicted Electrostatic Potential | Significance |
| Imine Nitrogen Atom | Highly Negative (Red) | Primary site for electrophilic attack and hydrogen bond acceptance. |
| Chlorine Atoms | Negative (Yellow to Red) | Influence on intermolecular interactions, potential for halogen bonding. |
| Aromatic Hydrogen Atoms | Positive (Blue) | Sites for nucleophilic attack and hydrogen bond donation. |
| Phenyl Rings (Carbon Atoms) | Intermediate (Green) | Contribute to the overall electronic landscape and potential for π-π stacking interactions. |
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. The Hirshfeld surface is constructed by partitioning the crystal electron density into molecular fragments, thereby defining the region where a molecule's electron density dominates. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), a detailed picture of the intermolecular contacts emerges.
The dnorm surface highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically representing strong interactions like hydrogen bonds. Blue regions signify contacts longer than the van der Waals radii, and white areas represent contacts at the van der Waals separation.
Of particular interest would be the Cl···H and Cl···Cl contacts. The presence of chlorine atoms introduces the possibility of halogen bonding, a directional non-covalent interaction that can significantly influence crystal architecture. The fingerprint plots would quantify the extent of these interactions, providing valuable insights into the stability and polymorphism of this compound.
Table 2: Predicted Intermolecular Contacts and Their Percentage Contributions from Hirshfeld Surface Analysis for this compound
| Type of Intermolecular Contact | Predicted Percentage Contribution | Nature of Interaction |
| H···H | High | van der Waals forces, dispersion |
| C···H/H···C | Moderate to High | Weak hydrogen bonding, edge-to-face π-interactions |
| Cl···H/H···Cl | Moderate | Halogen bonding, dipole-dipole interactions |
| C···C | Low to Moderate | π-π stacking interactions |
| N···H/H···N | Low | Weak hydrogen bonding |
| Cl···N/N···Cl | Low | Halogen bonding, electrostatic interactions |
Advanced Studies in Crystal Engineering and Polymorphism of N P Chlorobenzylidene P Chloroaniline
Polymorphism and Conformational Landscape
Spectroscopic Differentiation of Polymorphic Forms
The existence of polymorphism in N-(p-chlorobenzylidene)-p-chloroaniline necessitates robust analytical methods to distinguish between its different crystalline forms. This compound is known to exist in at least two forms: a stable orthorhombic form and a metastable triclinic form. rsc.org The primary difference between these polymorphs lies in their molecular conformation, which in turn influences their crystal packing and spectroscopic properties.
The stable orthorhombic form possesses a non-planar conformation where the two chloro-substituted benzene (B151609) rings are twisted in opposite directions relative to the central C=N bridge. rsc.org In contrast, the metastable triclinic form is characterized by a planar molecular structure. This significant conformational difference between the polymorphs is a direct result of the interplay between intramolecular forces and the forces governing crystal packing. rsc.org
While detailed vibrational spectroscopic data (like IR or Raman) specifically differentiating the polymorphs is not extensively documented in readily available literature, the differentiation is primarily established through single-crystal X-ray diffraction, which elucidates the conformational and packing differences. rsc.org The distinct molecular geometries—planar versus twisted—would theoretically lead to different vibrational modes. For instance, changes in the stretching frequencies of the C=N imine bond and the C-Cl bonds, as well as variations in the aromatic C-H bending modes, would be expected. Spectroscopic analysis would be a key non-destructive technique for identifying the polymorphic form of a given sample.
High-Resolution X-ray Diffraction Rocking Curve Analysis
High-Resolution X-ray Diffraction (HRXRD) is a powerful, non-destructive technique used to analyze the crystalline perfection of materials. malvernpanalytical.com While standard X-ray diffraction is used to solve crystal structures, HRXRD, and specifically rocking curve analysis, provides detailed information about parameters such as layer thickness, strain, composition, and crystalline quality. malvernpanalytical.comrigaku.com
An X-ray rocking curve (XRC) is generated by fixing the detector at the Bragg angle (2θ) for a specific set of crystal planes and then "rocking" the sample through a small angular range (ω). The resulting plot of intensity versus ω provides a measure of the crystal's quality. semi.ac.cnresearchgate.net A perfect, defect-free crystal would yield a very sharp peak with a narrow full-width at half-maximum (FWHM). semi.ac.cn Broadening of the rocking curve peak can indicate the presence of crystalline defects, such as dislocations, or physical characteristics like wafer curvature. semi.ac.cn
In the context of N-(p-chlorobenzylidene)-p-chloroaniline, HRXRD rocking curve analysis would be an invaluable tool for quality control of single crystals grown for research or application. By measuring the FWHM of the rocking curves for specific crystallographic planes, one could quantify and compare the crystalline perfection of crystals grown under different conditions. This technique would allow researchers to assess the density of defects and the degree of mosaicity (the distribution of orientations of small crystalline blocks) within a single crystal.
For example, comparing the rocking curves of the stable orthorhombic and metastable triclinic polymorphs could reveal differences in their inherent crystalline quality or the typical defect densities introduced during their respective crystallization processes. Although specific studies applying HRXRD rocking curve analysis to N-(p-chlorobenzylidene)-p-chloroaniline are not prominently published, the principles of the technique are broadly applicable for assessing the quality of its single crystals. malvernpanalytical.comrigaku.comsemi.ac.cn This analysis is crucial for ensuring the reliability of structure-property relationship studies, where crystalline perfection is paramount.
Potential Applications in Materials Science
Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are at the forefront of modern photonics and optoelectronics, with applications in frequency conversion, optical switching, and data storage. p-Chlorobenzylidene-p-chloroaniline has demonstrated promising NLO properties, positioning it as a candidate for these advanced applications.
The ability of a material to generate the second harmonic of an incident light frequency is a key second-order NLO phenomenon. This property is crucial for the development of compact, solid-state laser systems that can emit light at shorter wavelengths. While specific quantitative data on the second-order NLO response of this compound is not extensively detailed in the provided search results, the general interest in Schiff bases for NLO applications suggests that its non-centrosymmetric crystal structure could lead to a significant second-order susceptibility. Further research would be needed to quantify its second-harmonic generation (SHG) efficiency relative to standard materials like potassium dihydrogen phosphate (B84403) (KDP).
Third-order nonlinearities are responsible for phenomena such as the optical Kerr effect and two-photon absorption, which are vital for all-optical switching and optical limiting applications. The Z-scan technique is a powerful method for characterizing these third-order NLO properties. Studies on this compound using the Z-scan technique have revealed a negative nonlinear refractive index (n₂) and a significant third-order nonlinear optical susceptibility (χ⁽³⁾). nih.gov The negative sign of n₂ indicates a self-defocusing effect, which is beneficial for protecting optical sensors and human eyes from intense laser radiation.
Table 1: Third-Order NLO Properties of this compound
| Property | Value | Technique |
| Nonlinear Refractive Index (n₂) | Negative nih.gov | Z-scan |
| Nonlinear Absorption Coefficient (β) | - | Open Aperture Z-scan nih.gov |
| Third-Order NLO Susceptibility (χ⁽³⁾) | - | Z-scan |
Dielectric Properties of Single Crystals
The dielectric properties of a material are fundamental to its application in electronic devices. For single crystals of this compound, dielectric studies have been conducted to understand their response to an applied electric field. nih.govresearchgate.net These studies typically involve measuring the dielectric constant and dielectric loss over a range of frequencies. nih.govresearchgate.net The results indicate that the dielectric constant and loss are frequency-dependent. researchgate.net A low dielectric constant at high frequencies is a desirable characteristic for materials used in high-frequency electronic applications, as it minimizes signal delay and power dissipation. nih.govresearchgate.net
Table 2: Dielectric Properties of this compound Single Crystal
| Frequency Range | Dielectric Constant | Dielectric Loss |
| 100 Hz - 100 kHz nih.govresearchgate.net | Varies with frequency researchgate.net | Varies with frequency researchgate.net |
Photophysical Properties and Fluorescence Emission
The interaction of this compound with light gives rise to interesting photophysical phenomena, including fluorescence. When excited with ultraviolet light, the compound exhibits fluorescence emission in the violet region of the spectrum, with a reported emission peak at approximately 428 nm. nih.govresearchgate.net This fluorescence property suggests potential applications in areas such as organic light-emitting diodes (OLEDs), fluorescent probes for sensing applications, and as active media in tunable lasers. The efficiency of this emission is a key parameter that would determine its suitability for these applications.
Role as Ligands in Metal Complex Synthesis and Coordination Chemistry
The presence of the imine (-C=N-) group in this compound makes it an effective ligand for coordinating with metal ions. This has led to its use in the synthesis of a variety of metal complexes.
Researchers have successfully synthesized and characterized metal complexes of this compound with various transition metals, including cobalt(II), nickel(II), copper(II), and zinc(II). researchgate.netijapbc.comresearchgate.net In these complexes, the ligand typically coordinates to the metal center through the nitrogen atom of the imine group. researchgate.netijapbc.comresearchgate.net The resulting metal complexes can exhibit different geometries, such as tetrahedral or octahedral, depending on the metal ion and the stoichiometry of the reaction. researchgate.net The formation of these complexes can significantly alter the electronic and steric properties of the ligand, leading to new materials with potentially enhanced catalytic, magnetic, or biological activities. researchgate.netijapbc.com The characterization of these complexes is typically carried out using techniques such as FT-IR, UV-Vis, and NMR spectroscopy, as well as elemental analysis. researchgate.netijapbc.comresearchgate.net
Table 3: Examples of Metal Complexes with this compound as a Ligand
| Metal Ion | Potential Geometry | Coordination Site |
| Co(II) researchgate.netresearchgate.net | Octahedral researchgate.net | Imine Nitrogen researchgate.netresearchgate.net |
| Ni(II) researchgate.net | - | Imine Nitrogen researchgate.net |
| Cu(II) researchgate.net | - | Imine Nitrogen researchgate.net |
| Zn(II) researchgate.net | - | Imine Nitrogen researchgate.net |
Influence of Complexation on Electronic and Structural Properties
A comprehensive search of scientific databases did not yield specific studies detailing the synthesis and analysis of metal complexes of this compound. Generally, the complexation of a Schiff base ligand with a metal ion induces significant changes in its electronic and structural properties. The coordination of the ligand to the metal center, typically through the azomethine nitrogen, can alter the geometry of the molecule. This, in turn, affects the electronic environment, leading to shifts in absorption bands in UV-Visible spectra and changes in other electronic properties like conductivity and optical bandgap. However, without experimental data for this compound complexes, specific details on bond lengths, bond angles, crystal structures, and electronic transitions remain undetermined.
Catalytic Applications of Metal Complexes
There is a significant body of research on the catalytic applications of various Schiff base metal complexes in reactions such as oxidation, reduction, and polymerization. These complexes can act as efficient and selective catalysts. However, literature specifically documenting the catalytic activity of metal complexes of this compound is not available. Research in the related area has focused on the catalytic hydrogenation of p-chloronitrobenzene to produce p-chloroaniline, a precursor for the Schiff base, rather than the catalytic use of the Schiff base complex itself. mdpi.comnih.govnih.govqub.ac.ukresearchgate.net Therefore, no specific catalytic applications for metal complexes of this compound can be reported at this time.
Mechanistic and Reactivity Studies of P Chlorobenzylidene P Chloroaniline
Kinetic Studies of Oxidation/Reduction Reactions
While specific kinetic studies on the oxidation and reduction of p-Chlorobenzylidene-p-chloroaniline are not extensively documented in publicly available literature, the reactivity of Schiff bases and their precursors allows for a detailed theoretical discussion. The oxidation of Schiff bases can be complex, potentially targeting the C=N bond or the aromatic rings.
One common oxidizing agent for similar organic functional groups is Pyridinium Chlorochromate (PCC), a milder chromium(VI) reagent. libretexts.org PCC is known to oxidize primary and secondary alcohols to aldehydes and ketones, respectively. libretexts.org The oxidation of amino acids, such as glycine, by PCC has been studied and found to be first order with respect to the oxidant, the amino acid, and the hydrogen ion concentration. researchgate.net This suggests an acid-catalyzed mechanism. researchgate.net
The general mechanism for PCC oxidations involves the formation of a chromate (B82759) ester intermediate, followed by an elimination step to yield the oxidized product and a Cr(IV) species. libretexts.org In the case of this compound, oxidation could potentially lead to the cleavage of the C=N bond or modification of the aromatic rings, though such reactions are less common than the oxidation of alcohols or aldehydes. The oxidation of benzaldehyde (B42025) by PCC to benzoic acid is a well-documented transformation that proceeds via the formation of an unstable chromate ester in the rate-determining step. jetir.org
Studies on the oxidation of organic acids by 2-picolinium chlorochromate (PiCC), a structurally similar oxidant to PCC, indicate a two-electron change, which is consistent with observations for PCC. sciensage.info These reactions exhibit Michaelis-Menten type kinetics and are acid-catalyzed. sciensage.info The absence of induced polymerization of acrylonitrile (B1666552) in these reactions suggests that the oxidation proceeds without the intervention of free radicals. jetir.orgsciensage.info
Reduction reactions are more directly related to the synthesis of the precursors of this compound. For instance, the catalytic hydrogenation of p-chloronitrobenzene is a critical industrial reaction for producing p-chloroaniline, a primary amine precursor for the Schiff base.
Investigations into Hydrolytic Stability
The hydrolytic stability of Schiff bases is a critical aspect of their chemistry, as the C=N bond is susceptible to cleavage by water, reversing the condensation reaction that forms them. The kinetics of hydrolysis for several related Schiff bases, such as N-salicylidene-m-methylaniline, have been investigated across a wide pH range, providing a strong model for the behavior of this compound. jocpr.comjocpr.com
The hydrolysis of Schiff bases is subject to both acid and base catalysis. A typical pH-rate profile for the hydrolysis of a Schiff base shows a region of high stability at neutral or slightly alkaline pH, with the rate of hydrolysis increasing in both acidic and basic conditions. jocpr.comresearchgate.net
In acidic medium , the reaction is initiated by the protonation of the azomethine nitrogen. This protonation increases the electrophilicity of the imine carbon, making it more susceptible to nucleophilic attack by a water molecule. This attack is generally considered the rate-determining step. jocpr.com
In neutral medium , the rate of hydrolysis is significantly slower. The reaction proceeds through the uncatalyzed attack of water on the imine carbon. jocpr.com
In basic medium , the rate of hydrolysis again increases. The proposed mechanism involves the attack of a hydroxide (B78521) ion on the imine carbon. The rate often becomes independent of the hydroxide ion concentration at very high pH values. jocpr.com
Kinetic studies on N-salicylidene-m-methylaniline revealed a rate minimum in the pH range of 5.21 to 10.22, with the rate reaching a plateau at a pH greater than 10.73. jocpr.comjocpr.com The thermodynamic parameters for the hydrolysis of this related Schiff base have been calculated from the effect of temperature on the reaction rate, as shown in the table below.
Interactive Data Table: Thermodynamic Parameters for the Hydrolysis of N-salicylidene-m-methylaniline at Different pH Values (Note: This data is for a related compound and serves as a model for the hydrolysis of this compound)
| pH | ΔH* (kJ/mol) | ΔS* (J/K/mol) | ΔG* (kJ/mol) |
| 3.57 | 45.3 | -163.5 | 94.0 |
| 4.51 | 48.2 | -159.2 | 95.6 |
| 11.15 | 39.1 | -173.0 | 90.7 |
| 11.70 | 38.6 | -171.4 | 90.6 |
Data derived from studies on N-salicylidene-m-methylaniline. researchgate.net
The large negative values for the entropy of activation (ΔS*) suggest a highly ordered transition state, which is consistent with a mechanism involving the association of water with the Schiff base molecule. jocpr.com
Role of the Azomethine (C=N) Bond in Chemical Transformations
The azomethine group (C=N) is the central functional group in Schiff bases and is the primary site of their chemical reactivity. semanticscholar.org This double bond between carbon and nitrogen imparts unique chemical properties that are exploited in various chemical transformations.
The polarity of the C=N bond, with the nitrogen being more electronegative, makes the carbon atom electrophilic and the nitrogen atom nucleophilic and basic. This inherent polarity is the basis for much of its reactivity.
Hydrolysis: As discussed in the previous section, the most fundamental reaction of the azomethine bond is its hydrolysis to the parent aldehyde and amine. This reaction is of significant interest in biochemical processes where the formation and hydrolysis of imines are crucial steps. jocpr.com
Cycloaddition Reactions: The azomethine group can participate as a 2π-electron component in cycloaddition reactions. For instance, azomethine ylides, which can be generated from Schiff bases, undergo [3+2] cycloaddition reactions with various olefins to produce five-membered nitrogen-containing heterocyclic rings like pyrrolidines. mdpi.com These reactions are often highly regio- and stereoselective. mdpi.com
Synthesis of Heterocycles: The reactivity of the azomethine bond is widely utilized in the synthesis of various heterocyclic compounds. For example, N-benzylideneanilines, which are structurally similar to this compound, are precursors for the synthesis of aziridines, azetidines (β-lactams), pyridines, and other heterocyclic systems. researchgate.net
Chelation: The nitrogen atom of the azomethine group possesses a lone pair of electrons, making it an excellent ligand for coordinating with metal ions. Schiff bases are well-known chelating agents, especially when a functional group like a hydroxyl (-OH) or thiol (-SH) is present near the imine group, allowing for the formation of stable five- or six-membered chelate rings with a metal ion. semanticscholar.org This property is fundamental to their application in coordination chemistry and catalysis.
Future Research Directions and Advanced Methodologies
Advanced Spectroscopic Techniques for Fine Structure Characterization
While classical spectroscopic methods provide basic structural confirmation, a detailed understanding of the fine structure and conformational dynamics of p-Chlorobenzylidene-p-chloroaniline requires more sophisticated approaches. The compound's structural properties, particularly the rotational freedom around the C-N and C-C single bonds, can lead to complex conformational behaviors.
Detailed research into the crystal and molecular structure of the stable orthorhombic form of N-(p-chlorobenzylidene)-p-chloroaniline has revealed significant conformational details through X-ray diffractometry. rsc.org The structure was determined to be disordered around a crystallographic two-fold axis. rsc.org This leads to a unique conformation where the benzene (B151609) rings are twisted out of the plane of the central C-N=C-C atoms by 24.8° in opposite directions. rsc.org This non-planar conformation is a notable example of conformational polymorphism, distinguishing it from its metastable triclinic form, which is planar. rsc.org Understanding this polymorphism is crucial as different conformations can lead to variations in physical properties and biological activity.
Future investigations could employ advanced techniques such as solid-state NMR (ssNMR) to probe the local environments of the carbon and nitrogen atoms, providing further insight into the molecular packing and intermolecular interactions in the crystalline state. Additionally, temperature-dependent crystallographic studies could elucidate the energetics of the conformational polymorphism.
Integration of Machine Learning and AI in Predicting Properties and Activities
The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical and materials research by enabling rapid prediction of molecular properties and biological activities, thus accelerating the discovery process. arxiv.org For this compound, these computational tools offer a powerful avenue for future research.
ML models can be trained on large datasets of chemical structures and their experimentally determined properties to establish quantitative structure-property relationships (QSPR) and quantitative structure-activity relationships (QSAR). nih.gov Techniques such as deep neural networks (DNNs) and graph-convolutional networks can predict a wide array of characteristics, including physicochemical properties (e.g., melting point, solubility, pKa) and bioactivities, based on molecular descriptors or fingerprints. nih.govrowansci.com This approach significantly reduces the time and resources required for experimental screening. arxiv.org For instance, ML models could predict the potential of this compound and its derivatives as drug candidates by evaluating their likely bioactivity against specific targets, such as viral proteins. nih.gov
The development of a predictive model for this class of compounds would involve curating a dataset, selecting appropriate molecular representations, and training various ML algorithms. The performance of these models could be evaluated based on their ability to accurately predict properties for new, unsynthesized derivatives.
Table 1: Illustrative Data for Machine Learning-Based Property Prediction
| Derivative of this compound | Molecular Descriptors (Example) | Predicted Melting Point (°C) | Predicted Bioactivity (IC50, µM) |
| 2,4-dichloro substitution | MolWeight: 319.6, XLogP3: 5.2 | 135 | 8.2 |
| 3,4-dichloro substitution | MolWeight: 319.6, XLogP3: 5.1 | 142 | 6.5 |
| 4,4'-difluoro substitution | MolWeight: 251.6, XLogP3: 3.5 | 98 | 15.7 |
Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the type of output an ML model could generate.
Development of Novel Synthetic Routes with Green Chemistry Principles
The synthesis of this compound typically involves the condensation of p-chloroaniline and p-chlorobenzaldehyde. Future research in this area should focus on aligning the entire synthetic pathway with the principles of green chemistry. A key target for improvement is the synthesis of the precursor, p-chloroaniline, which is often produced from the reduction of p-chloronitrobenzene.
Traditional reduction methods can be environmentally problematic. Modern approaches focus on catalytic hydrogenation, which offers high efficiency and cleaner reaction profiles. google.commdpi.com Innovations in this area include the development of highly selective and reusable catalysts. For example, research has demonstrated the efficacy of morpholine-modified palladium supported on alumina (B75360) pellets (Pd/γ-Al2O3@ASMA) as a catalyst for the hydrogenation of p-chloronitrobenzene. mdpi.com This system shows excellent activity and selectivity (up to 99.51%) and can be recycled multiple times without significant loss of performance. mdpi.com Another green approach involves the use of metal-free catalysts, such as nitrogen and sulfur co-doped carbon materials, which provide a sustainable and cost-effective alternative for the chemoselective hydrogenation of p-chloronitrobenzene. mdpi.com
Table 2: Comparison of Synthetic Routes for p-Chloroaniline
| Method | Reagents/Catalyst | Advantages | Disadvantages |
| Béchamp Reduction | Iron filings, HCl | Inexpensive | Generates large amounts of iron oxide sludge |
| Catalytic Hydrogenation | Raney Ni, H₂ | High yield, cleaner | Catalyst deactivation can be an issue google.com |
| Advanced Catalytic Hydrogenation | Pd/γ-Al2O3@ASMA, H₂ | High selectivity, catalyst recyclability mdpi.com | Higher initial catalyst cost |
| Metal-Free Catalysis | N/S co-doped carbon, H₂ | Sustainable, metal-free, good selectivity mdpi.com | May require specific catalyst preparation conditions |
Exploration of New Application Domains Beyond Current Scope
While substituted anilines are known intermediates for dyes, pharmaceuticals, and agrochemicals, the specific application profile of this compound is not extensively defined. mdpi.com Its Schiff base structure, featuring two chlorinated phenyl rings, suggests potential utility in several advanced application domains that warrant future investigation.
Materials Science : The rigid, aromatic structure of the molecule makes it a candidate for the development of novel liquid crystals. The planarity and polarity of Schiff bases can give rise to mesogenic phases. Future research could involve synthesizing derivatives with different substituent groups to tune the liquid crystalline properties and transition temperatures.
Corrosion Inhibition : Schiff bases are effective corrosion inhibitors for various metals and alloys. The nitrogen and π-electrons of the aromatic rings can adsorb onto metal surfaces, forming a protective layer. The presence of chlorine atoms could further enhance this interaction. Studies could be designed to evaluate its efficacy in protecting steel or other alloys in acidic or saline environments.
Bio-organic and Medicinal Chemistry : Schiff bases are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. The two chlorophenyl moieties in this compound could enhance its lipophilicity and ability to cross biological membranes. Future research should include systematic screening of this compound and its analogues against various microbial strains and cancer cell lines to identify potential therapeutic leads.
By systematically exploring these areas, researchers can potentially uncover new and valuable applications for this compound, moving it beyond its role as a chemical intermediate to a functional molecule in its own right.
Q & A
Q. What are the recommended analytical techniques for confirming the purity and identity of p-chlorobenzylidene-p-chloroaniline?
Methodological Answer:
- Gas Chromatography-Mass Spectrometry (GC/MS) is critical for identifying trace impurities and verifying molecular structure. For example, GC/MS can detect residual p-chloroaniline (a precursor) and its metabolites like p-chloroacetanilide .
- X-ray Crystallography provides definitive structural confirmation. The metastable triclinic form (planar conformation) and stable orthorhombic form (twisted rings) require distinct crystallographic parameters for refinement .
- UV-Vis Spectroscopy can monitor conjugation stability in solution, as the compound’s π-system is sensitive to solvent polarity and temperature .
Q. How can researchers safely handle this compound given its potential toxicity?
Methodological Answer:
- Use closed-system synthesis to avoid inhalation/dermal exposure. Evidence from occupational exposure cases highlights severe methemoglobinemia risks even with minimal contact .
- Implement rigorous PPE protocols : respirators (N95 or higher), nitrile gloves, and fume hoods. Urine GC/MS analysis post-exposure is recommended to detect metabolites like p-chloroacetanilide .
- Store the compound in airtight containers at 0–6°C to prevent degradation, as halogenated anilines are prone to oxidative decomposition .
Advanced Research Questions
Q. How can conformational polymorphism in this compound impact material properties, and what methods resolve structural contradictions?
Methodological Answer:
- The compound exhibits two polymorphs : a metastable planar form (triclinic, P-1 space group) and a stable non-planar form (orthorhombic, Pccn space group). Use differential scanning calorimetry (DSC) to study phase transitions and synchrotron X-ray diffraction to capture high-resolution data for disordered structures .
- Address crystallographic contradictions by refining anisotropic displacement parameters and applying twin laws. For example, the metastable form’s disorder around an inversion center requires constrained refinement to model equal-but-opposite dihedral angles .
Q. What experimental strategies can elucidate the metabolic pathways of this compound in biological systems?
Methodological Answer:
- In vitro hepatocyte assays (e.g., human hepatocytes incubated with 100 µM compound) reveal primary metabolites. GC/MS analysis of culture medium identifies p-chloroacetanilide as a key metabolite, confirming enzymatic N-acetylation .
- Isotopic labeling (e.g., ¹⁴C-tagged aniline groups) tracks metabolic fate in animal models, while LC-HRMS quantifies phase-II metabolites like glucuronides .
Q. How do electronic and steric effects influence the stability of this compound’s conjugated system?
Methodological Answer:
- DFT calculations (e.g., B3LYP/6-31G*) model the molecule’s HOMO-LUMO gap, showing reduced conjugation in the twisted orthorhombic form compared to the planar metastable form .
- Solvatochromism studies correlate spectral shifts with solvent polarity. Polar aprotic solvents (e.g., DMSO) stabilize the planar form, while non-polar solvents favor twisting .
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies between reported crystallographic data for the metastable and stable polymorphs?
Methodological Answer:
- Cross-validate diffraction data using multiple techniques: Synchrotron XRD for high-angle reflections and electron diffraction for nanoscale crystals.
- Apply Hirshfeld surface analysis to compare intermolecular interactions. The metastable form’s planar structure has weaker van der Waals contacts, while the stable form’s twisted conformation maximizes Cl···H packing efficiency .
- Thermogravimetric analysis (TGA) clarifies stability differences: the metastable form converts exothermically to the stable form above 120°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
